molecular formula C9H7N3O4S B1348724 [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid CAS No. 19951-24-7

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid

Katalognummer: B1348724
CAS-Nummer: 19951-24-7
Molekulargewicht: 253.24 g/mol
InChI-Schlüssel: SMTHPGGRKWIUEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid typically involves the reaction of 5-nitro-1H-benzimidazole-2-thiol with chloroacetic acid under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid is similar to other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Biologische Aktivität

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anthelmintic properties, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C10H8N2O2S\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of benzimidazole derivatives. This compound has shown promising results against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Mycobacterium tuberculosis0.19

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, demonstrating significant cytotoxicity.

Cytotoxicity Data

Cell LineIC50 (μM)
PC-3 (Prostate Cancer)0.096
HeLa (Cervical Cancer)0.63
A549 (Lung Cancer)0.039

The compound's IC50 values indicate strong inhibitory effects on cancer cell proliferation, particularly against the PC-3 and A549 cell lines .

Anthelmintic Activity

Research has also demonstrated the anthelmintic efficacy of this compound, particularly in the treatment of helminth infections.

Treatment Efficacy in Animal Models

In a study involving Mongolian jirds infected with filarial worms, treatment with this compound resulted in:

  • Reduction in adult worm burden : Significant reduction noted post-treatment.
  • Microfilarial count : Marked decrease observed after administration at dosages ranging from 3.13 to 100 mg/kg/day .

Case Study 1: Antimicrobial Evaluation

A series of experiments conducted on various benzimidazole derivatives showed that this compound possessed similar or superior antimicrobial activity compared to established antibiotics. The study utilized both in vitro and in vivo models to assess efficacy .

Case Study 2: Anticancer Screening

A detailed investigation into the anticancer properties revealed that the compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific cancer types .

Eigenschaften

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTHPGGRKWIUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351377
Record name SBB039278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19951-24-7
Record name SBB039278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.